molecular formula C23H19F3N4O5S B11642278 (6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11642278
M. Wt: 520.5 g/mol
InChI Key: VHLPDPVJFCWVES-SBXLSMMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a thiadiazolo[3,2-a]pyrimidin-7-one core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, including the formation of the thiadiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of the imino and benzylidene groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the imino group or other reducible parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs or treatments for various diseases.

    Industry: The compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its effects involves interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression. The exact mechanism would depend on the specific biological context and the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H19F3N4O5S

Molecular Weight

520.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H19F3N4O5S/c1-32-14-4-6-15(7-5-14)34-9-10-35-17-8-3-13(12-18(17)33-2)11-16-19(27)30-22(28-20(16)31)36-21(29-30)23(24,25)26/h3-8,11-12,27H,9-10H2,1-2H3/b16-11-,27-19?

InChI Key

VHLPDPVJFCWVES-SBXLSMMXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.